
Woodfordin A
Overview
Description
Woodfordin A is a macrocyclic trimeric ellagitannin isolated primarily from Woodfordia fruticosa (Lythraceae), a plant traditionally used in Ayurvedic medicine for its therapeutic properties . Structurally, it consists of three glucose cores linked via valoneoyl and dehydrohexahydroxydiphenoyl (DHHDP) groups, forming a rigid macrocyclic scaffold . This compound exhibits potent host-mediated antitumor activity, stimulating immune responses such as interleukin-1 (IL-1) production in macrophages, which contributes to its anticancer effects . Unlike monomeric ellagitannins, this compound’s macrocyclic architecture enhances its bioactivity by improving stability and target binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: this compound is used as a model compound in studying polyphenolic structures and their reactivity.
Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it valuable in biological research.
Medicine: this compound has shown potential in treating various ailments, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of natural preservatives and cosmetic formulations due to its antioxidant properties
Mechanism of Action
Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biological differences between Woodfordin A and related ellagitannins:
Key Findings
Structural Complexity and Bioactivity: Macrocyclic dimers (e.g., Oenothein B, Woodfordin C) exhibit strong enzyme inhibition (e.g., topoisomerase II) and pro-oxidant-mediated apoptosis . Trimers and tetramers (e.g., this compound, D, F) show superior host-mediated antitumor activity by modulating immune responses, unlike smaller oligomers . The valoneoyl group in this compound and Oenothein A is critical for stabilizing interactions with biological targets, such as DNA or immune cell receptors .
Mechanistic Differences: Woodfordin C directly inhibits DNA topoisomerase II (IC50: 2.5 µg/mL), disrupting DNA replication in cancer cells . this compound and Oenothein A indirectly suppress tumor growth by enhancing IL-1 production, promoting macrophage-mediated cytotoxicity . Woodfordin I (a dimeric metabolite of this compound/D) induces apoptosis in leukemia cells via mitochondrial dysfunction, a caspase-dependent pathway .
Source-Specific Variations: While Woodfordia fruticosa produces a spectrum of oligomers (A, C, D, F), Oenothera species (e.g., O. biennis) predominantly yield Oenotheins A and B . Woodfordin C and Oenothein B are chemo-taxonomic markers for Lythraceae and Onagraceae families, respectively .
Biological Activity
Woodfordin A, a bioactive compound derived from the plant Woodfordia fruticosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.
Overview of this compound
This compound is part of a group of compounds known as flavonoids, which are recognized for their antioxidant properties and potential health benefits. The compound is primarily extracted from the leaves and flowers of Woodfordia fruticosa, a plant commonly used in traditional medicine.
Antioxidant Activity
Research Findings:
- This compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have employed various assays to quantify this activity.
- For instance, in a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, this compound demonstrated an IC50 value of approximately 20.79 μg/mL, indicating strong free radical scavenging ability .
Antimicrobial Properties
Antibacterial Activity:
- This compound has shown promising antibacterial effects against a range of pathogenic bacteria. In vitro studies revealed that methanolic extracts containing this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 50 to 100 μg/mL, showcasing its potential as a natural antimicrobial agent .
Antidiabetic Effects
Mechanism of Action:
- The compound has been studied for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels.
- In vitro assays indicated that this compound had an IC50 value of 444.98 μg/mL against α-amylase, which is significant when compared to standard antidiabetic drugs like acarbose .
Antitumor Activity
Case Studies:
- This compound has been investigated for its antitumor properties. One study compared its effects with established chemotherapeutic agents like Adriamycin and Etoposide.
- Results showed that while this compound exhibited moderate growth inhibition against various human tumor cell lines (e.g., PC-1 cells), its mechanism primarily involves the inhibition of DNA topoisomerase II, crucial for DNA replication and repair .
Anti-inflammatory Effects
In Vivo Studies:
- Animal models have demonstrated that this compound possesses anti-inflammatory properties. Inflammation markers were significantly reduced in treated groups compared to controls.
- The bark extract containing this compound showed notable results in reducing edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .
Safety and Toxicity
Toxicity Assessment:
- Acute toxicity studies indicate that this compound has a high safety profile. The median lethal dose (LD50) was found to be greater than 5000 mg/kg body weight, suggesting minimal toxicity at therapeutic doses .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary methods for isolating Woodfordin A from natural sources, and how can extraction efficiency be optimized?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Maceration/Soxhlet extraction : Solvent polarity must align with this compound’s solubility profile .
- Column chromatography : Silica gel or reversed-phase HPLC are standard for purification; TLC monitoring ensures fraction purity .
- Yield optimization : Parameters such as solvent-to-material ratio, temperature, and extraction time should be systematically tested using factorial experimental designs to maximize efficiency .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve planar structures and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula .
- X-ray crystallography : Critical for absolute configuration determination, requiring high-purity crystals .
- Infrared (IR) spectroscopy : Validates functional groups (e.g., hydroxyl, carbonyl) .
Q. How is the purity of this compound validated in pharmacological studies?
- HPLC : Baseline separation with ≥95% peak area purity under optimized mobile phases (e.g., acetonitrile/water gradients) .
- Melting point analysis : Sharp, reproducible melting points indicate purity .
- Spectroscopic consistency : NMR and MS spectra must match published data with no extraneous peaks .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s mechanism of action in cancer cell lines?
- In vitro assays : Use dose-response curves (IC₅₀ determination) in multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Molecular targets : Employ siRNA knockdown, Western blotting, or CRISPR-Cas9 to identify proteins/pathways affected .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to normalize results .
- Replication : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) ensure robustness .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions) .
- Source variability : Test this compound from different suppliers or extraction batches to assess purity-driven discrepancies .
- Methodological transparency : Require full disclosure of assay protocols (e.g., incubation time, cell density) in publications to enable cross-study validation .
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how should pharmacokinetics be addressed?
- Animal models : Murine xenografts (e.g., BALB/c nude mice) for antitumor efficacy; dose regimens should reflect human-equivalent pharmacokinetics .
- ADME profiling : Conduct LC-MS/MS to quantify plasma/tissue concentrations and assess bioavailability .
- Toxicity screening : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) during chronic dosing .
Q. Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Synthetic protocols : Publish detailed reaction conditions (solvent, catalyst, temperature) in Supporting Information .
- Analytical validation : Use chiral HPLC or circular dichroism (CD) to confirm stereochemical integrity of derivatives .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
- Error analysis : Report confidence intervals and use tools like GraphPad Prism for robust curve fitting .
Q. Guidelines for Future Research
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDRVRFMJDNTKX-GBDOURBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H56O48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155484 | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1725.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127243-65-6 | |
Record name | Woodfordin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.